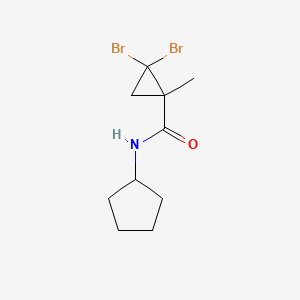![molecular formula C18H21BrO3 B5061432 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist that has been widely used in scientific research. This compound is a synthetic molecule that was first developed in the 1990s and has since been used in various studies to investigate the function and regulation of β3-adrenoceptors.
Wirkmechanismus
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is a selective agonist of β3-adrenoceptors. When it binds to these receptors, it activates a signaling pathway that leads to the production of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins and leads to downstream effects. The specific effects of β3-adrenoceptor activation depend on the tissue and cell type, but generally involve increased metabolism, thermogenesis, and lipolysis.
Biochemical and Physiological Effects
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, it increases lipolysis and reduces lipid accumulation. In skeletal muscle, it increases glucose uptake and metabolism. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. These effects are mediated by the activation of β3-adrenoceptors and the downstream signaling pathways that they activate.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages for use in laboratory experiments. It is a selective agonist of β3-adrenoceptors, meaning that it can be used to specifically activate these receptors without affecting other adrenoceptor subtypes. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its duration of action in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the role of β3-adrenoceptors in metabolic disorders such as obesity and type 2 diabetes. Studies have shown that β3-adrenoceptor activation can improve glucose metabolism and reduce adiposity, making it a potential target for therapeutic intervention. Another area of interest is the role of β3-adrenoceptors in cardiovascular disease. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have vasodilatory effects and reduce blood pressure, making it a potential treatment option for hypertension. Finally, there is interest in developing more potent and selective β3-adrenoceptor agonists that can be used in clinical settings.
Synthesemethoden
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is synthesized by reacting 4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then brominated using N-bromosuccinimide to yield the final product, 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used extensively in scientific research to study the function and regulation of β3-adrenoceptors. These receptors are found in various tissues in the body, including adipose tissue, skeletal muscle, and the cardiovascular system. They play a role in regulating metabolism, thermogenesis, and cardiovascular function. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used to investigate the effects of β3-adrenoceptor activation on these physiological processes.
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUGBWTLYFYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)



![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)
![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)


![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)

![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)


![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)